molecular formula C11H6Cl2N2S B1274389 2-Amino-4-(3,4-dichlorophenyl)thiophene-3-carbonitrile CAS No. 861407-95-6

2-Amino-4-(3,4-dichlorophenyl)thiophene-3-carbonitrile

Cat. No. B1274389
M. Wt: 269.1 g/mol
InChI Key: CXXWMPXGROYWLT-UHFFFAOYSA-N
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Description

The compound 2-Amino-4-(3,4-dichlorophenyl)thiophene-3-carbonitrile is a derivative of thiophene, which is a heterocyclic compound that has been extensively studied due to its potential applications in pharmaceuticals and materials science. Thiophene derivatives are known for their diverse biological activities and as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of thiophene derivatives often involves the Gewald synthesis technique, which is a multi-step reaction that includes the use of ketones, malononitrile, a mild base, and sulfur powder . Another method for synthesizing thiophene derivatives is the one-pot synthesis approach, which can involve the use of ultrasound to promote the reaction, as well as the use of reagents like O-ethyl thioformate and 2-chloroacetonitrile . Additionally, the Vilsmeier-Haack reaction has been employed to synthesize 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, which can be further reacted to obtain novel thiophene compounds .

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be characterized using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . X-ray diffraction analysis has also been used to structurally characterize specific derivatives, providing insights into the stereochemistry of the compounds . Molecular modeling studies have been conducted to understand the geometrical structures of these compounds, revealing the electronic distribution and reactivity of different atoms within the thiophene nucleus .

Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions based on the reactivity of their substituents. For instance, reactions with heterocumulenes can lead to the formation of dithieno-pyrimido-pyrimidinones or thiones, depending on the reagents used . The reactivity of the amino and cyano groups in the thiophene ring allows for the formation of Schiff bases when treated with different aldehydes . These reactions expand the chemical diversity of thiophene derivatives and their potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can significantly affect their chemical reactivity and biological activity. For example, some derivatives have shown excellent in vitro antimicrobial activity , while others have been evaluated as anticancer agents with promising results . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds have also been studied, indicating good drug-like properties for some derivatives .

Scientific Research Applications

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . Here are some applications of thiophene derivatives:

  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
    • They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
  • Pharmacological Properties

    • Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
    • Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

Safety And Hazards

The compound has several hazard statements associated with it: H302, H315, H319, H335 . These correspond to potential hazards if the compound is ingested, comes into contact with skin, or if its dust is inhaled.

properties

IUPAC Name

2-amino-4-(3,4-dichlorophenyl)thiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N2S/c12-9-2-1-6(3-10(9)13)8-5-16-11(15)7(8)4-14/h1-3,5H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXWMPXGROYWLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=C2C#N)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397555
Record name 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(3,4-dichlorophenyl)thiophene-3-carbonitrile

CAS RN

861407-95-6
Record name 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
XG Huang, J Liu, J Ren, T Wang, W Chen, BB Zeng - Tetrahedron, 2011 - Elsevier
A simple and efficient procedure was developed for the synthesis of multisubstituted 2-aminothiophene derivatives. In the presence of catalytic amount of imidazole, ketones or …
Number of citations: 82 www.sciencedirect.com

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